2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes .
Preparation Methods
The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE typically involves the reaction of an appropriate hydrazine or hydrazide with an aldehyde or ketone . The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biological pathways . The molecular targets and pathways involved depend on the specific metal complex and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones derived from different aldehydes or ketones. For example:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H15Cl2N3O2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-11-3-6-13(7-4-11)21-16(23)17(24)22-20-10-12-5-8-14(18)15(19)9-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
OZBAAKUEXYGZBP-KEBDBYFISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.